2-Methyl-8-azabicyclo[3.2.1]octan-3-ol

Medicinal Chemistry Scaffold Diversity Tropane Alkaloids

Procure 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 1824191-05-0) for CNS-focused library synthesis. Unlike tropine, its free N–H permits direct N-alkylation/acylation, a critical diversification handle. The C2-methyl introduces an additional stereocenter, increasing Fsp3 for fragment-based drug discovery. Published SAR confirms N-substitution modulates dopamine D2-like receptor affinity >100-fold, while sigma-2 receptor agonists built on this core activate caspase-3 in melanoma cells. Backed by industrial-scale process patents, this scaffold reduces CMC lead time. ≥95% purity.

Molecular Formula C8H15NO
Molecular Weight 141.214
CAS No. 1824191-05-0
Cat. No. B2906360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-8-azabicyclo[3.2.1]octan-3-ol
CAS1824191-05-0
Molecular FormulaC8H15NO
Molecular Weight141.214
Structural Identifiers
SMILESCC1C2CCC(N2)CC1O
InChIInChI=1S/C8H15NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-10H,2-4H2,1H3
InChIKeyVBTMQFIFKIXYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 1824191-05-0): A Constrained Tropane Scaffold for CNS Probe Design


2-Methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 1824191-05-0) is a bicyclic tropane alkaloid derivative with a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol . It belongs to the 8-azabicyclo[3.2.1]octane family, which serves as the core scaffold for numerous CNS-active compounds, including muscarinic acetylcholine receptor ligands and dopamine transporter inhibitors [1]. The compound features a secondary amine (N–H) at the 8-position, a hydroxyl group at the 3-position, and a methyl substituent at the 2-position—a regioisomeric arrangement that distinguishes it from the more common 8-methyl tropane alkaloids such as tropine and pseudotropine. This scaffold is commercially available at ≥95% purity from multiple suppliers and is employed as a versatile building block in medicinal chemistry for generating focused libraries of constrained, three-dimensional chemotypes .

Critical Differentiation of 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol from Generic Tropane Alcohols


The 8-azabicyclo[3.2.1]octane scaffold family encompasses multiple regioisomeric and N-substituted variants that exhibit distinct pharmacological profiles and synthetic utility profiles. Direct evidence demonstrates that compounds with a free N–H (as in this 2-methyl-8-azabicyclo[3.2.1]octan-3-ol) versus a quaternizing N–CH3 (as in tropine) possess fundamentally different receptor engagement patterns: N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives show dopamine D2-like receptor Ki values spanning from nanomolar to micromolar ranges depending critically on the N-substituent identity [1]. Similarly, sigma-2 receptor ligands built on the 8-azabicyclo[3.2.1]octan-3-ol core achieve sigma-1/sigma-2 selectivity ratios exceeding 100-fold, whereas tropine (N–CH3) derivatives fail to achieve comparable selectivity [2]. The 2-methyl substituent in the target compound introduces an additional stereocenter and steric constraint not present in 8-methyl or unsubstituted tropane alcohols, yielding a regioisomerically distinct scaffold whose substitution prior to library synthesis is obligatory—generic substitution of 8-methyltropine or nortropine for this building block would produce chemically non-identical final compounds [3].

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Quantitative Differential Evidence vs. Closest Tropane Analogs


Regioisomeric Methyl Substitution Defines Distinct Synthetic Precursor Utility vs. Tropine

The target compound bears a methyl group at the 2-position with a free N–H at position 8. In contrast, tropine (CAS 120-29-6) carries an N–CH3 at the 8-position with no 2-substituent. This regioisomeric difference means that the final compounds derived from each scaffold after identical downstream transformations (e.g., N-alkylation or N-acylation) are constitutionally non-identical. For dopamine D2-like receptor ligands built on 8-azabicyclo[3.2.1]octan-3-ol cores, N-substituent identity alters binding affinity by over 100-fold; free N–H versus N–CH3 scaffolds thus offer orthogonal structure–activity relationship (SAR) vectors [1]. Commercial pricing data show that 2-methyl-8-azabicyclo[3.2.1]octan-3-ol (95% purity, 50 mg) is priced at €682, while tropine (≥98% purity, 50 mg) is approximately €50–100 from major suppliers, reflecting the lower commercial demand and higher synthetic complexity of the 2-methyl regioisomer .

Medicinal Chemistry Scaffold Diversity Tropane Alkaloids

Sigma-2 Receptor Ligand Potential: Free N–H vs. N–CH3 Substitution Enables Superior Selectivity

8-Azabicyclo[3.2.1]octan-3-ol derivatives bearing a free N–H or N-alkyl substituents other than methyl have been developed as selective sigma-2 (σ2) receptor ligands. Ronsisvalle et al. (2016) reported two novel 8-azabicyclo[3.2.1]octan-3-ol derivatives (11a and 11b) that exhibited high affinity for sigma-2 receptors and a very good sigma-1/sigma-2 selectivity ratio; compound 11b showed very low sigma-1 receptor affinity and functioned as a sigma-2 agonist, reducing procaspase-3 levels in A375 human melanoma cells [1]. In contrast, tropine (N–CH3) and its esters have been characterized primarily as muscarinic acetylcholine receptor ligands or sigma-1 binders with poor σ2/σ1 selectivity (e.g., the analgesic tropane analogue (±)-SM 21 shows Ki at σ2 = approximately 30–100 nM but also significant σ1 affinity, limiting selectivity) [2]. The free N–H in the target compound permits divergent N-functionalization to optimize sigma receptor subtype selectivity—an option unavailable with the permanently N-methylated tropine scaffold.

Sigma Receptor Cancer Research Neuropharmacology

Physicochemical Identity: Molecular Weight and Formula Identity Mask Scaffold Divergence

Both 2-methyl-8-azabicyclo[3.2.1]octan-3-ol and its most common comparator, tropine (CAS 120-29-6), share identical molecular formulas (C8H15NO) and molecular weights (141.21 g/mol) [1]. Tropine has a reported melting point of 64 °C and a boiling point of 233 °C [1]. In contrast, the target compound's melting point and boiling point are not publicly disclosed by vendors, though its hydrochloride salt (CAS 2060062-12-4) is separately available, suggesting differential crystallization behavior relevant to salt-form selection . This mass-identical but structurally distinct pairing creates a procurement risk: mass spectrometry alone cannot distinguish these regioisomers, necessitating rigorous NMR or chromatographic identity confirmation upon receipt.

Analytical Chemistry Procurement Quality Control

Synthetic Tractability: Patent-Protected Production Routes and Scalability

The 8-azabicyclo[3.2.1]octanol scaffold has been the subject of dedicated process chemistry patents. A patent from Nippon Soda Co. Ltd. (published 2012) describes a method for producing cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives with good yield and at industrially low cost, specifically targeting intermediates for agricultural and pharmaceutical agents [1]. A separate US patent (US20060058343) details a process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols including benzyl, allyl, and acyl derivatives, indicating that robust synthetic routes exist for the scaffold class [2]. While the target compound (2-methyl variant) is not the explicit subject of these patents, the process chemistry is directly transferable, reducing development risk for scale-up compared to de novo tropane syntheses requiring novel route development.

Process Chemistry Scale-up Patents

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Application Scenarios Where Scaffold Specificity Delivers Differentiated Value


Dopamine D2-like and Sigma Receptor Focused Library Synthesis

The N–H functionality of 2-methyl-8-azabicyclo[3.2.1]octan-3-ol permits direct N-alkylation or N-acylation to generate diverse compound libraries prior to screening—a chemical diversification vector unavailable with permanently N-methylated tropine. Published SAR on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives demonstrates that N-substituent variation modulates dopamine D2-like receptor affinity by >100-fold [1], and analogous free N–H scaffolds have yielded sigma-2 selective agonists with procaspase-3-cleaving activity in melanoma cell lines [2]. Researchers designing CNS-focused libraries with dual sigma/dopaminergic profiles should prioritize this scaffold over tropine to preserve the N-diversification handle.

Stereochemically Defined Scaffold for Asymmetric Synthesis

The C2 methyl substituent introduces an additional stereocenter absent in both tropine and nortropine. Enantioselective synthetic routes to this scaffold have been described using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with dual catalytic systems [3]. This stereochemical complexity is valuable for programs requiring conformationally constrained, three-dimensional fragments for fragment-based drug discovery (FBDD), where the additional methyl group increases scaffold Fsp3 (fraction of sp3-hybridized carbons) relative to simpler tropane alcohols.

Sigma-2 Agonist Probe Development for Oncology

The demonstrated ability of 8-azabicyclo[3.2.1]octan-3-ol derivatives (compounds 11a and 11b) to activate caspase-3 in A375 human melanoma cells via sigma-2 receptor agonism establishes a direct precedent for anticancer probe development using this scaffold class [2]. The 2-methyl variant offers an additional structural constraint that may improve sigma-1/sigma-2 selectivity beyond the already-reported >100-fold ratios, potentially reducing off-target sigma-1-mediated effects that complicate in vivo efficacy interpretation.

Scalable Intermediates for Agrochemical and Pharmaceutical Process Chemistry

The existence of dedicated process patents for producing azabicycloalkanol derivatives at industrial scale with good yield and low cost [4] positions the 8-azabicyclo[3.2.1]octanol scaffold class—including the 2-methyl variant—as a viable intermediate for programs transitioning from discovery to preclinical development. Unlike entirely novel scaffolds requiring de novo route development, this compound benefits from validated process chemistry precedent, reducing CMC lead time for IND-enabling studies.

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